

Scarcity of literature on 2,5,8-Trimethylquinoline

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Compound of Interest

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An In-depth Technical Guide to **2,5,8-Trimethylquinoline**: Navigating the Voids in a Sparsely Documented Molecule

Authored by a Senior Application Scientist

Foreword: Embracing the Unknown

In the vast landscape of chemical literature, it is not uncommon to encounter compounds that, despite their intriguing structures, remain largely unexplored. **2,5,8-Trimethylquinoline** is one such molecule. A comprehensive search of contemporary chemical databases and historical literature reveals a notable scarcity of detailed studies on its synthesis, reactivity, and potential applications. This guide, therefore, ventures into a sparsely charted territory. It is designed for researchers, scientists, and professionals in drug development who find themselves at the frontier of discovery, where the lack of established protocols is not a barrier but an invitation to innovate.

This document serves a dual purpose: to meticulously collate the fragmented information that exists on **2,5,8-trimethylquinoline** and to provide a robust theoretical framework based on the well-established chemistry of the quinoline scaffold and its substituted analogues. By bridging the known with the predicted, we aim to furnish a comprehensive resource that empowers researchers to confidently engage with this enigmatic molecule. Our narrative is built on the principles of scientific integrity, explaining the causality behind experimental choices and grounding our predictions in authoritative chemical principles.

The Quinoline Scaffold: A Privileged Heterocycle

Quinolines, consisting of a benzene ring fused to a pyridine ring, are a cornerstone of heterocyclic chemistry.^[1] This structural motif is present in a wide array of natural products, pharmaceuticals, and functional materials.^{[1][2]} The electronic landscape of the quinoline ring is characterized by a π -deficient pyridine ring and a π -rich benzene ring, which imparts a rich and tunable reactivity. The positions on the ring are numbered in a standardized manner, providing a clear nomenclature for its derivatives.

The introduction of methyl groups, as in **2,5,8-trimethylquinoline**, significantly modulates the electronic and steric properties of the parent quinoline core. The methyl group at the 2-position (the α -position of the pyridine ring) is particularly significant, as it can participate in various condensation reactions. The methyl groups at the 5- and 8-positions on the benzene ring influence the electron density and regioselectivity of electrophilic aromatic substitution reactions.

Synthesis of 2,5,8-Trimethylquinoline: Established Routes and Mechanistic Insights

While specific, modern, high-yield synthetic protocols for **2,5,8-trimethylquinoline** are not abundant in the literature, its synthesis has been reported.^[3] The classical methods for quinoline synthesis, namely the Skraup and Doebner-von Miller reactions, are the most probable routes for its preparation.^{[1][4][5]}

The Doebner-von Miller Reaction

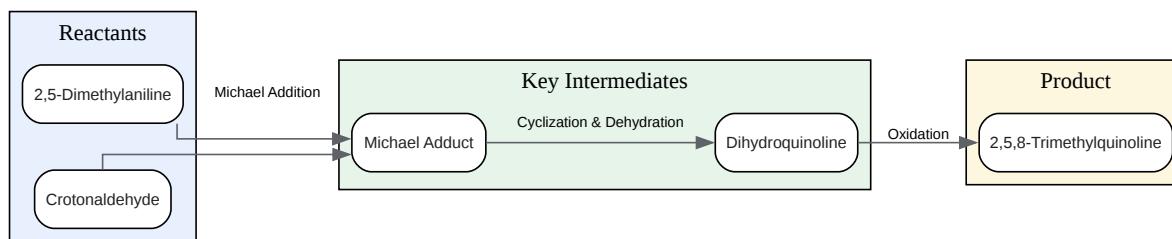
The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β -unsaturated carbonyl compounds.^{[4][6]} For the synthesis of **2,5,8-trimethylquinoline**, 2,5-dimethylaniline would be the starting aniline. The α,β -unsaturated carbonyl compound required is crotonaldehyde. The reaction is typically catalyzed by strong acids like hydrochloric acid or sulfuric acid, or by Lewis acids.^[4]

Proposed Reaction Scheme:

2,5-Dimethylaniline reacts with crotonaldehyde in the presence of an acid catalyst to yield **2,5,8-trimethylquinoline**.

Mechanistic Considerations:

The reaction proceeds through a series of steps, including Michael addition, cyclization, dehydration, and oxidation. The generally accepted mechanism involves the initial formation of a β -anilino aldehyde via Michael addition of the aniline to crotonaldehyde. This intermediate then undergoes intramolecular electrophilic attack on the activated benzene ring, followed by dehydration to form a dihydroquinoline. The final step is the oxidation of the dihydroquinoline to the aromatic quinoline.



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Figure 1: Conceptual workflow of the Doebner-von Miller synthesis for **2,5,8-trimethylquinoline**.

The Skraup Synthesis

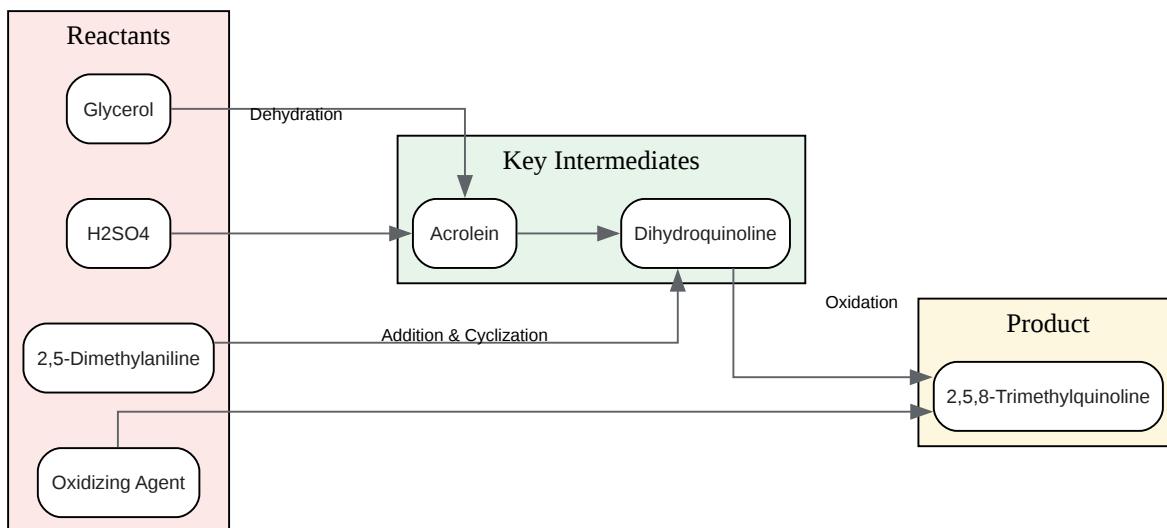
The Skraup synthesis is one of the oldest and most well-known methods for quinoline synthesis.^[5] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (typically nitrobenzene).^[5] For **2,5,8-trimethylquinoline**, the starting material would again be 2,5-dimethylaniline.

Proposed Reaction Scheme:

2,5-Dimethylaniline is heated with glycerol, sulfuric acid, and an oxidizing agent to produce **2,5,8-trimethylquinoline**.

Mechanistic Insights:

The first step in the Skraup synthesis is the dehydration of glycerol by sulfuric acid to form acrolein.^[1] The acrolein then acts as the α,β -unsaturated carbonyl compound, and the reaction proceeds in a manner similar to the Doeblner-von Miller reaction. The nitrobenzene serves as the oxidant for the final aromatization step.^[5] This reaction is known to be highly exothermic and requires careful temperature control.^[5]



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Figure 2: Generalized workflow for the Skraup synthesis of **2,5,8-trimethylquinoline**.

Spectroscopic Characterization: A Predictive Approach

Detailed spectroscopic data for **2,5,8-trimethylquinoline** is not readily available in public databases. However, we can predict the key spectroscopic features based on the known spectra of related quinoline derivatives and the principles of NMR, IR, and mass spectrometry.

Technique	Predicted Key Features for 2,5,8-Trimethylquinoline
¹ H NMR	<ul style="list-style-type: none">- Aromatic Protons: Signals in the range of 7.0-8.5 ppm. The protons at positions 3, 4, 6, and 7 will show characteristic coupling patterns.- Methyl Protons: Three distinct singlets in the range of 2.3-2.8 ppm, corresponding to the methyl groups at positions 2, 5, and 8.
¹³ C NMR	<ul style="list-style-type: none">- Aromatic Carbons: Multiple signals in the downfield region (120-150 ppm).- Methyl Carbons: Three signals in the upfield region (15-25 ppm).
IR Spectroscopy	<ul style="list-style-type: none">- C-H stretching (aromatic): Around 3000-3100 cm⁻¹.- C-H stretching (aliphatic): Around 2850-3000 cm⁻¹.- C=C and C=N stretching: A series of bands in the 1450-1600 cm⁻¹ region, characteristic of the quinoline ring.
Mass Spectrometry	<ul style="list-style-type: none">- Molecular Ion (M⁺): A prominent peak at m/z = 171, corresponding to the molecular weight of C₁₂H₁₃N.^{[3][7][8]}- Fragmentation: Loss of a methyl group ([M-15]⁺) is a likely fragmentation pathway.

Experimental Protocol for Spectroscopic Analysis:

- Sample Preparation: Dissolve a small amount of purified **2,5,8-trimethylquinoline** in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For IR spectroscopy, prepare a KBr pellet or a thin film. For mass spectrometry, dissolve the sample in a volatile solvent.
- Data Acquisition: Record the spectra using standard NMR, FT-IR, and mass spectrometers.
- Data Analysis: Interpret the obtained spectra to confirm the structure of the synthesized compound, comparing the data with the predicted values.

Chemical Reactivity: An Untapped Potential

The reactivity of **2,5,8-trimethylquinoline** is expected to be governed by the interplay of the electron-withdrawing pyridine ring and the electron-donating methyl groups on the benzene ring.

Electrophilic Aromatic Substitution

The benzene ring of the quinoline nucleus is the preferred site for electrophilic attack. The methyl groups at positions 5 and 8 are activating and ortho-, para-directing. Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to occur on the benzene ring. A study on the nitration of **2,5,8-trimethylquinoline** has been reported, indicating its susceptibility to such reactions.^[3]

Reactions of the 2-Methyl Group

The methyl group at the 2-position of the quinoline ring is activated by the adjacent nitrogen atom. This "quinaldine-like" reactivity allows it to undergo condensation reactions with aldehydes and other electrophiles. This provides a handle for further functionalization of the molecule.

N-Oxidation

The nitrogen atom in the quinoline ring can be oxidized to form the corresponding N-oxide. This transformation can alter the reactivity of the ring system, making it more susceptible to both electrophilic and nucleophilic attack.

Potential Applications: A Horizon of Possibilities

While no specific applications for **2,5,8-trimethylquinoline** have been documented, the broader family of quinoline derivatives boasts a wide range of biological activities and material science applications.^{[2][9]}

- Medicinal Chemistry: Substituted quinolines are known to possess antimalarial, antibacterial, anticancer, and anti-inflammatory properties.^[9] The specific substitution pattern of **2,5,8-trimethylquinoline** could impart unique biological activities, making it a target for drug discovery programs.

- **Corrosion Inhibition:** Certain quinoline derivatives, including some methylquinolines, have been shown to be effective corrosion inhibitors for steel.[2]
- **Ligands in Catalysis:** The nitrogen atom of the quinoline ring can coordinate to metal centers, making quinoline derivatives useful as ligands in catalysis. The steric and electronic properties of **2,5,8-trimethylquinoline** could lead to catalysts with novel reactivity and selectivity.
- **Organic Electronics:** The quinoline core is a component of some organic light-emitting diode (OLED) materials. The substitution pattern can be tuned to achieve desired photophysical properties.

Conclusion: A Call to Exploration

The scarcity of literature on **2,5,8-trimethylquinoline** presents a unique opportunity for original research. This guide has aimed to provide a comprehensive starting point by consolidating the available information and offering theoretically grounded predictions. The synthesis of this molecule via established methods appears feasible, and its predicted spectroscopic and reactivity profiles provide a roadmap for its characterization and further derivatization. The potential applications in medicinal chemistry and materials science are vast and await exploration. It is our hope that this guide will inspire and equip researchers to unravel the chemistry of this intriguing and under-explored molecule.

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